molecular formula C17H17Cl2N5O B11306723 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11306723
M. Wt: 378.3 g/mol
InChI Key: YSHCDPZYCBIZDP-UHFFFAOYSA-N
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Description

This compound is a tetrazole derivative featuring a 2,4-dichlorobenzyl ether moiety linked to a benzyl group and substituted with an ethyl group at the tetrazole ring. Its structural complexity and halogenated aromatic system are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H17Cl2N5O/c1-2-24-22-17(21-23-24)20-10-12-5-3-4-6-16(12)25-11-13-7-8-14(18)9-15(13)19/h3-9H,2,10-11H2,1H3,(H,20,22)

InChI Key

YSHCDPZYCBIZDP-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps. One common route includes the reaction of 2-ethyl-2H-tetrazol-5-amine with 2-[(2,4-dichlorobenzyl)oxy]benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

  • 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl :
    Replacement of the 2,4-dichlorobenzyl group with a 4-chlorobenzyl group (e.g., in compound 6d , ) significantly reduces biological activity. The absence of the 2-chloro substituent disrupts steric and electronic interactions critical for target engagement .
  • 2,4-Difluorobenzyl Substitution :
    Analog 6e (2,4-difluorobenzyl) shows slightly reduced activity compared to the dichlorobenzyl variant, suggesting fluorine’s smaller atomic radius and weaker electron-withdrawing effects are less optimal .

Heterocyclic Core Modifications

  • Tetrazole vs. Thiadiazole Derivatives :
    Thiadiazole derivatives (e.g., ’s (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities but lack the tetrazole’s nitrogen-rich pharmacophore, which may influence hydrogen bonding and metabolic stability .
  • Triazole Analogs :
    Triazole derivatives () demonstrate antiproliferative properties, but their synthesis requires longer reaction times (82–97% yield in 10–24 hours) compared to tetrazoles, which are often synthesized more efficiently .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound (from ) Not reported 89.4 IR: 1618 cm⁻¹ (C=N), 744 cm⁻¹ (C-Cl)
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine () 167–169 55.4 ¹H-NMR: δ 7.40–8.14 (Ar-H), δ 8.32 (NH)
N-(5-chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine () Not reported Not reported MS: m/z 419 (M+1)

Biological Activity

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will delve into its biological activity, including detailed research findings, case studies, and relevant data tables.

Molecular Formula : C15H16Cl2N4O
Molecular Weight : 343.22 g/mol
CAS Number : [insert CAS number if available]
IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole compounds. For instance, a series of tetrazole derivatives demonstrated significant antibacterial and antifungal activity against various pathogens. In particular, this compound has shown promising results in in vitro assays.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)Reference
This compoundE. coli18
S. aureus20
C. albicans15

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored extensively. Research indicates that certain tetrazoles can inhibit the growth of cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The mechanism often involves the disruption of cellular processes such as tubulin polymerization and DNA binding.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 μM against A549 cells.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Mechanism of ActionReference
HepG28.5DNA binding
A54910Tubulin polymerization
DU14512Apoptosis induction

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the tetrazole ring is crucial for its binding affinity to enzymes involved in critical cellular pathways.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can selectively inhibit protein arginine deiminases (PADs), which play a role in various diseases including cancer and autoimmune disorders. Selectivity for PAD isoforms suggests potential therapeutic applications in treating specific conditions.

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